2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid
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Overview
Description
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazines. These compounds are characterized by a ring structure containing nitrogen atoms. The specific structure of this compound includes a pyrido[1,2-a]pyrazine core with a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-alkylpyrroles with hydrazine hydrate can lead to the formation of the pyrazine ring . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, such as antimicrobial and antiviral properties.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid is unique due to its specific combination of a pyrido[1,2-a]pyrazine core and a carboxylic acid functional group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-5-12-3-2-8(10(13)14)6-9(12)7-11/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
UVXKCHIVBZQGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCC(CC2C1)C(=O)O |
Origin of Product |
United States |
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